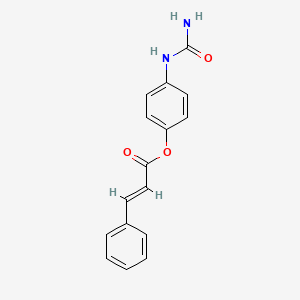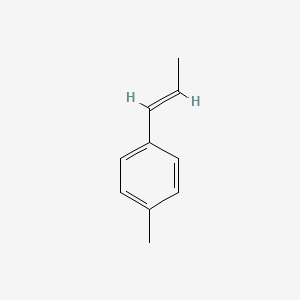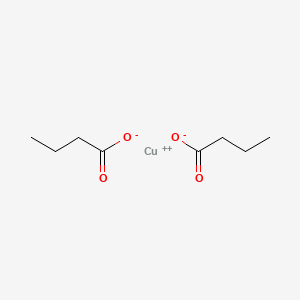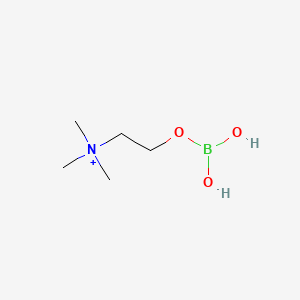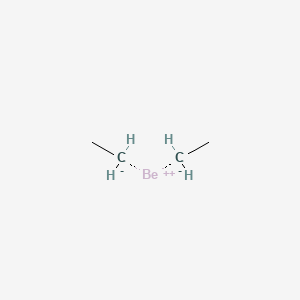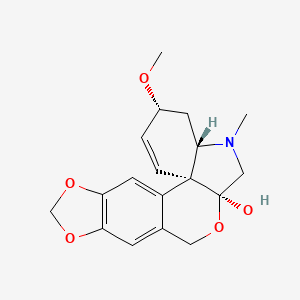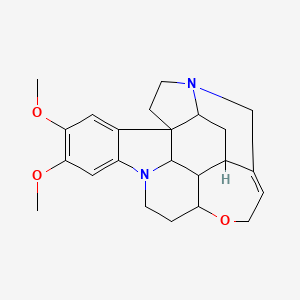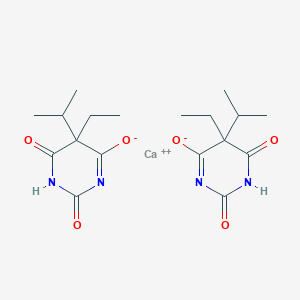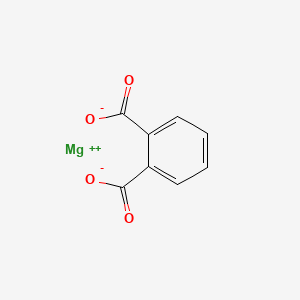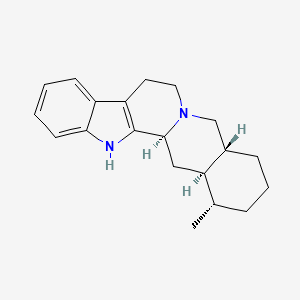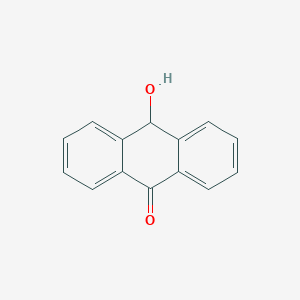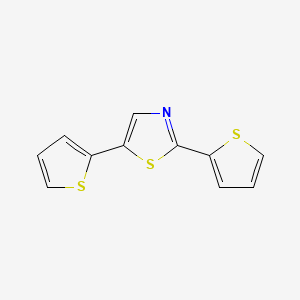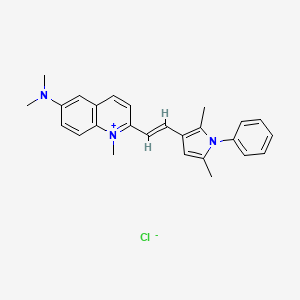
Pyrvinium chloride
描述
氯化吡维尼ウム是一种合成的有机化合物,属于花青染料家族。它在临床上已被用作驱虫剂超过 70 年,主要用于治疗蛲虫感染。
准备方法
合成路线和反应条件
氯化吡维尼ウム可以通过多种方法合成。一种常见的方法涉及 Skraup 合成和 Paal-Knorr 合成。 Skraup 合成用于创建喹啉环系统,而 Paal-Knorr 合成则用于形成吡咯环 。 另一种方法涉及 Friedländer 合成,它为吡维尼ウム三氟甲磺酸盐提供了一种替代的收敛路线 .
工业生产方法
氯化吡维尼ウム的工业生产通常涉及吡维尼ウム甲基硫酸盐与泡玛酸二钠的反应。 该过程生成泡玛酸吡维尼ウム,然后可以通过进一步的化学反应将其转化为氯化吡维尼ウム .
化学反应分析
反应类型
氯化吡维尼ウム会发生各种化学反应,包括:
氧化: 氯化吡维尼ウム可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以将氯化吡维尼ウム转化为其还原形式。
取代: 氯化吡维尼ウム可以发生取代反应,其中分子中的一个或多个原子被其他原子或基团取代。
常用试剂和条件
用于氯化吡维尼ウム反应的常用试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。 这些反应的具体条件取决于所需的产物和所用试剂的性质 .
主要形成的产物
从氯化吡维尼ウム反应中形成的主要产物取决于反应类型。 例如,氧化反应可能产生氧化衍生物,而取代反应可以生成各种取代的吡维尼ウム化合物 .
科学研究应用
作用机制
氯化吡维尼ウム通过多种机制发挥作用:
抑制葡萄糖摄取: 氯化吡维尼ウム干扰蛲虫对葡萄糖的摄取,导致它们死亡.
抑制线粒体呼吸: 它抑制线粒体呼吸复合物 1,破坏细胞能量产生.
抑制 Wnt 途径: 氯化吡维尼ウム激活酪蛋白激酶 1α,抑制 Wnt 信号通路。
相似化合物的比较
氯化吡维尼ウム与其它的类似化合物相比是独特的,因为它具有特定的结构和作用机制。类似的化合物包括:
泡玛酸吡维尼ウム: 另一种形式的吡维尼ウム,具有不同的抗衡阴离子,例如泡玛酸。 .
多胺嘧啶: 这些化合物与氯化吡维尼ウム在结构上相似,并且已被研究其潜在的抗癌特性.
线粒体靶向肽类: 这些化合物与氯化吡维尼ウム类似地靶向线粒体,并且在癌症研究中显示出前景.
氯化吡维尼ウム的独特机制组合及其靶向特定细胞途径的能力使其成为科学研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N3.ClH/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNXPCGVYRHO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-84-5 | |
| Record name | Quinolinium, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrvinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRVINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT7O310S39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


